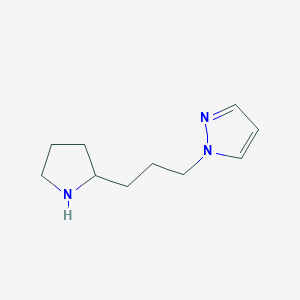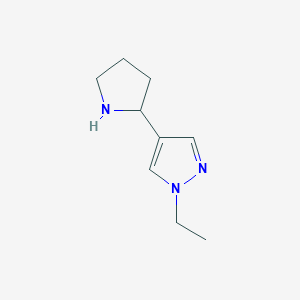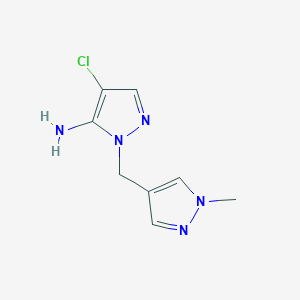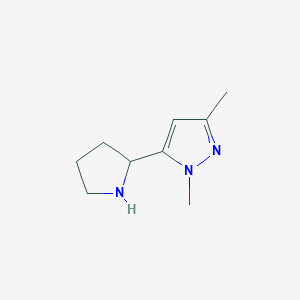
3-(4-Methoxybenzyl)azetidine hydrochloride
Vue d'ensemble
Description
“3-(4-Methoxybenzyl)azetidine hydrochloride” is a specialty product used in proteomics research . It has the molecular formula C11H16ClNO and a molecular weight of 213.7 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC1=CC=C(C=C1)COC2CNC2 . The InChI key is YJUVUYMZTANBRB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .Applications De Recherche Scientifique
Synthesis and Derivatives Development
Research on 3-(4-Methoxybenzyl)azetidine hydrochloride and its derivatives highlights their significance in the synthesis of complex molecules. For example, the synthesis of chiral tetrasubstituted azetidines demonstrates the use of this compound derivatives in creating compounds with potential therapeutic applications. These compounds exhibit high stereocontrol and yield, indicating their utility in drug design and synthesis (Marichev et al., 2019).
Antimicrobial and Cytotoxicity Studies
Further exploration into the antimicrobial and cytotoxic properties of compounds derived from this compound has been conducted. Studies reveal that certain compounds show potential antimicrobial activity, suggesting their use in developing new antibacterial agents (Maheta et al., 2012). Additionally, the synthesis of novel imidazole bearing isoxazole derivatives from this compound demonstrates significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy research (Parmar et al., 2021).
Chemical Synthesis and Molecular Design
The versatility of this compound in chemical synthesis is further illustrated by its role in constructing novel heterocyclic compounds with potential as enzyme inhibitors. This underscores the molecule's significance in the development of new therapeutic agents with specific biological activities (Bekircan et al., 2015). Moreover, the synthesis of novel heterocyclic compounds derived from this compound for lipase and α-glucosidase inhibition studies showcases its application in identifying new treatments for metabolic disorders (Bekircan et al., 2015).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGKFOYBCIVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3376088.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B3376114.png)




![2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B3376138.png)

